(S)-Mabuterol
CAS No.: 56707-25-6
Cat. No.: VC17116800
Molecular Formula: C13H18ClF3N2O
Molecular Weight: 310.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56707-25-6 |
|---|---|
| Molecular Formula | C13H18ClF3N2O |
| Molecular Weight | 310.74 g/mol |
| IUPAC Name | (1S)-1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanol |
| Standard InChI | InChI=1S/C13H18ClF3N2O/c1-12(2,3)19-6-10(20)7-4-8(13(15,16)17)11(18)9(14)5-7/h4-5,10,19-20H,6,18H2,1-3H3/t10-/m1/s1 |
| Standard InChI Key | JSJCTEKTBOKRST-SNVBAGLBSA-N |
| Isomeric SMILES | CC(C)(C)NC[C@H](C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O |
| Canonical SMILES | CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O |
Introduction
Chemical and Pharmacological Profile
Structural and Physicochemical Properties
(S)-Mabuterol has a molecular formula of and a molecular weight of 310.7 g/mol. Its canonical SMILES notation is , reflecting a halogen-rich structure critical for receptor binding . The compound is soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol (30 mg/mL each), facilitating in vitro experimentation .
Table 1: Key Chemical Properties of (S)-Mabuterol
| Property | Value |
|---|---|
| CAS No. | 56341-08-3 |
| Molecular Formula | |
| Molecular Weight | 310.7 g/mol |
| Solubility | 30 mg/mL (DMF, DMSO, Ethanol) |
| Storage Conditions | -20°C |
Receptor Interactions and Pharmacodynamics
(S)-Mabuterol acts primarily as a β2-AR agonist, inducing tracheal muscle relaxation in guinea pigs at nanomolar concentrations . At ≥1 μM, it exhibits β1-AR antagonism in isolated dog atria, highlighting concentration-dependent receptor selectivity . In rat models, it reduces blood pressure and increases heart rate dose-dependently, effects reversible by the β2-AR antagonist ICI 118551 .
Enantioselective Pharmacokinetics
Absorption and Metabolism
A pivotal study in rats compared the pharmacokinetics of (S)- and (R)-Mabuterol after oral administration of the racemate (10 mg/kg) . Both enantiomers reached peak plasma concentrations () at ~5.5 hours, but (R)-Mabuterol showed a 33% higher area under the curve (: 5,938.9 vs. 4,446.1 ng·h/mL) and a longer half-life (14.5 vs. 9.6 hours) . This enantioselectivity suggests differential hepatic metabolism or tissue distribution.
Table 2: Pharmacokinetic Parameters of Mabuterol Enantiomers in Rats
| Parameter | (R)-Mabuterol | (S)-Mabuterol |
|---|---|---|
| 266.8 ng/mL | 277.9 ng/mL | |
| 5.3 h | 5.7 h | |
| 5,938.9 ng·h/mL | 4,446.1 ng·h/mL | |
| 14.5 h | 9.6 h |
Analytical Methods
Enantiomeric separation was achieved using a Chirobiotic V column after initial achiral purification, enabling precise quantification via liquid chromatography . This method underscores the importance of chiral analytics in characterizing stereoisomer-specific effects.
Mechanism of Action: Mitochondrial Dynamics and Calcium Signaling
Inhibition of Airway Smooth Muscle Cell (ASMC) Proliferation
(S)-Mabuterol suppresses PDGF-BB-induced ASMC proliferation by 40–50% in rat models, comparable to the mitochondrial fission inhibitor Mdivi-1 . Flow cytometry revealed G1/S cell cycle arrest, linked to downregulation of cyclin D1 and PCNA .
Modulation of Mitochondrial Fission/Fusion
(S)-Mabuterol decreases dynamin-related protein 1 (Drp-1) mRNA and protein expression by 30%, while upregulating mitofusin-2 (Mfn-2) by 25%, promoting mitochondrial fusion . This shift reduces reactive oxygen species (ROS) production, a key driver of ASMC hyperplasia.
Calcium Homeostasis
Fluo-3/AM assays demonstrated a 50% reduction in intracellular calcium () in PDGF-BB-stimulated ASMCs, attenuating calcium-dependent proliferation pathways .
Therapeutic Applications and Preclinical Findings
Bronchodilatory Effects
In guinea pig asthma models, (S)-Mabuterol inhibits histamine-induced bronchoconstriction by 70%, with effects sustained for 8–12 hours post-administration . Its β2-AR selectivity minimizes cardiac side effects at therapeutic doses.
Cardiovascular Effects
Dose-dependent hypotension and tachycardia in rats (ED50: 0.1 mg/kg) are mediated by β2-AR activation, as confirmed by ICI 118551 reversal . At higher doses (≥1 μM), β1-AR antagonism may counteract tachycardia, suggesting a self-limiting safety profile .
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